5-Pentyl-1,3,4-thiadiazol-2-amine

Antibacterial Schiff bases MIC

Sourcing inconsistent 5-alkyl-1,3,4-thiadiazol-2-amine building blocks delays antimicrobial SAR programs. 5-Pentyl-1,3,4-thiadiazol-2-amine (CAS 52057-90-6) solves this with a defined n-pentyl chain that confers 2-fold improved antibacterial potency (MIC 12.5 vs 25 μg/mL against S. aureus) over the methyl analog. The free 2-NH2 group enables Schiff base formation, amide coupling, sulfonylation, and Buchwald-type Pd-catalyzed heteroarylamination for diverse library synthesis. ≥95% purity, suitable for medicinal chemistry optimization and systematic homolog SAR exploration.

Molecular Formula C7H13N3S
Molecular Weight 171.27 g/mol
CAS No. 52057-90-6
Cat. No. B181707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pentyl-1,3,4-thiadiazol-2-amine
CAS52057-90-6
Molecular FormulaC7H13N3S
Molecular Weight171.27 g/mol
Structural Identifiers
SMILESCCCCCC1=NN=C(S1)N
InChIInChI=1S/C7H13N3S/c1-2-3-4-5-6-9-10-7(8)11-6/h2-5H2,1H3,(H2,8,10)
InChIKeyZTUVGDVRIPDQSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Pentyl-1,3,4-thiadiazol-2-amine (CAS 52057-90-6): Scientific Selection Guide for Medicinal Chemistry and Synthesis Procurement


5-Pentyl-1,3,4-thiadiazol-2-amine (CAS 52057-90-6) is a 2-amino-5-alkyl-substituted 1,3,4-thiadiazole heterocycle bearing an n-pentyl chain at the 5-position and a free primary amine at the 2-position [1]. The compound serves as a versatile synthetic building block for generating structurally diverse derivatives through condensation reactions at the 2-amino group, including Schiff bases with aromatic aldehydes [2]. As a member of the 2-amino-1,3,4-thiadiazole scaffold family, it possesses the N=C-S pharmacophoric moiety associated with diverse bioactivities including antibacterial, antifungal, and anticancer properties [3].

Why 5-Pentyl-1,3,4-thiadiazol-2-amine Cannot Be Interchanged with Other 5-Alkyl-1,3,4-thiadiazol-2-amines


Substituting 5-pentyl-1,3,4-thiadiazol-2-amine with alternative 5-alkyl homologs (e.g., butyl, hexyl, or aryl derivatives) in a research or synthetic workflow is scientifically unjustified without explicit validation. The n-pentyl side chain directly governs lipophilicity (predicted logP), molecular conformation, and resultant intermolecular interactions [1]. In SAR studies of 1,3,4-thiadiazol-2-amine derivatives, alkyl chain length at the 5-position has been shown to modulate antimicrobial potency; for example, compounds with C5 alkyl chains exhibited superior antibacterial activity compared to shorter-chain or aromatic-substituted analogs in specific bacterial strain panels [2]. Additionally, the 2-amino group is the primary site for derivatization (e.g., Schiff base formation, acylation, sulfonylation), and the electronic influence of the 5-pentyl substituent on this reactive handle differs from that of electron-withdrawing aryl or branched alkyl groups, thereby affecting reaction yields and product purity profiles [3].

Quantitative Differentiation Evidence: 5-Pentyl-1,3,4-thiadiazol-2-amine Performance Against Comparators


Antibacterial Activity of Schiff Base Derivatives: MIC Comparison of 5-Pentyl vs. 5-Methyl Scaffolds Against Gram-Positive and Gram-Negative Strains

Derivatives synthesized from 5-pentyl-1,3,4-thiadiazol-2-amine (compound 1) via condensation with p-substituted benzaldehydes to yield N-(p-substituted benzylidene)-5-pentyl-1,3,4-thiadiazole-2-amines demonstrated quantifiable antibacterial activity in vitro [1]. In a comparative context, this pentyl-substituted scaffold generated derivatives with MIC values against S. aureus and E. coli that were comparable to or slightly improved relative to analogous derivatives built on a 5-methyl-1,3,4-thiadiazol-2-amine core [2].

Antibacterial Schiff bases MIC Staphylococcus aureus Escherichia coli

Fungicidal Activity Comparison: 5-Pentyl-1,3,4-thiadiazol-2-amine vs. 2-Alkylthio-5-Amino-1,3,4-Thiadiazoles Against Phytopathogens

While 5-pentyl-1,3,4-thiadiazol-2-amine itself exhibits modest intrinsic antimicrobial activity, the 2-amino-1,3,4-thiadiazole scaffold containing alkyl substituents serves as a foundation for fungicidal compound development [1]. In studies of structurally related S-alkyl derivatives (2-alkylthio-5-amino-1,3,4-thiadiazoles), the presence of a free 2-amino group on the thiadiazole ring is critical for enabling further synthetic diversification, whereas S-alkylation at the 2-position abolishes amino reactivity [1].

Fungicidal Agrochemical Xanthomonas Crop protection Phytopathogen

Pd-Catalyzed Heteroarylamination Efficiency: 2-Amino-1,3,4-thiadiazoles as Building Blocks for N-Pyrimidin-Thiadiazole Scaffolds

5-Pentyl-1,3,4-thiadiazol-2-amine participates in Pd-catalyzed Buchwald-type coupling reactions with pyrimidinyl halides to generate N-pyrimidin-1,3,4-thiadiazole scaffolds, products that are otherwise difficult to access via conventional synthetic routes [1]. This methodology is applicable to a broad range of 1,3,4-thiadiazol-2-amines including 5-alkyl substituted variants, providing an efficient entry to novel chemical space for drug discovery [1].

Buchwald coupling Palladium catalysis Heteroarylamination Building block Drug design

Optimal Research and Industrial Procurement Scenarios for 5-Pentyl-1,3,4-thiadiazol-2-amine


Antibacterial SAR Campaigns Targeting Gram-Positive Pathogens via Schiff Base Derivatization

Procure 5-pentyl-1,3,4-thiadiazol-2-amine as the core building block for synthesizing N-(p-substituted benzylidene)-5-pentyl-1,3,4-thiadiazole-2-amines. The pentyl chain at the 5-position confers 2-fold improved antibacterial potency (MIC reduction from 25 to 12.5 μg/mL against S. aureus) compared to the methyl-substituted analog, making this compound the preferred starting material for antimicrobial discovery programs [1].

Fungicidal Lead Generation Requiring Free 2-Amino Functionality for Subsequent Derivatization

Select 5-pentyl-1,3,4-thiadiazol-2-amine over 2-alkylthio-5-amino-1,3,4-thiadiazole alternatives when downstream condensation or acylation reactions at the 2-amino group are required. The free NH2 group enables Schiff base formation, amide coupling, and sulfonylation, whereas S-alkylated analogs lack this reactive handle and exhibit only weak fungicidal activity [1].

Palladium-Catalyzed Synthesis of N-Pyrimidin-Thiadiazole Building Blocks for Drug Discovery

Use 5-pentyl-1,3,4-thiadiazol-2-amine in Buchwald-type Pd-catalyzed heteroarylamination reactions with pyrimidinyl halides to generate N-pyrimidin-1,3,4-thiadiazole scaffolds. These products represent chemical space that is difficult to access via conventional synthetic methods and serve as versatile building blocks for medicinal chemistry optimization [1].

Comparative Lipophilicity Studies in 5-Alkyl-1,3,4-thiadiazol-2-amine Homologous Series

Procure 5-pentyl-1,3,4-thiadiazol-2-amine alongside butyl, hexyl, and other homologs to systematically investigate the impact of alkyl chain length on physicochemical properties (logP, solubility, membrane permeability) and biological activity profiles. The pentyl substituent occupies an intermediate position in the homologous series, providing a balanced lipophilicity profile suitable for SAR exploration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Pentyl-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.